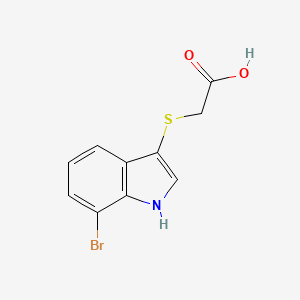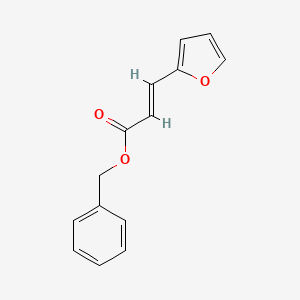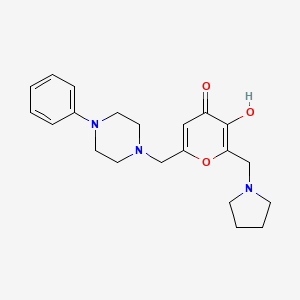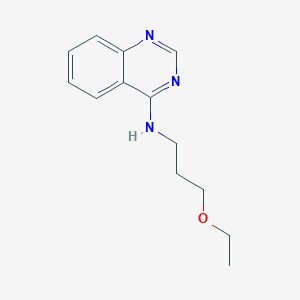
n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine: is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro-substituted phenoxy group, an acetyl group, and a glycine moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine typically involves the following steps:
Formation of 4-Chloro-2-methylphenoxyacetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The resulting 4-chloro-2-methylphenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
Amidation: Finally, the acetyl chloride is reacted with n-methylglycine (sarcosine) in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of phenoxyacetic acid derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of herbicides and plant growth regulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling broad-leaf weeds makes it a valuable component in agricultural formulations.
Mécanisme D'action
The mechanism of action of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine involves its interaction with specific molecular targets in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of signaling events that result in the disruption of normal cellular processes.
Comparaison Avec Des Composés Similaires
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative with herbicidal properties.
Dicamba: A benzoic acid derivative with similar herbicidal activity.
Uniqueness: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14ClNO4 |
|---|---|
Poids moléculaire |
271.69 g/mol |
Nom IUPAC |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-8-5-9(13)3-4-10(8)18-7-11(15)14(2)6-12(16)17/h3-5H,6-7H2,1-2H3,(H,16,17) |
Clé InChI |
KPUWAKSDSQNVQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


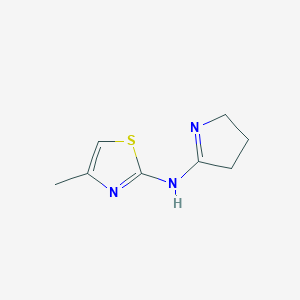
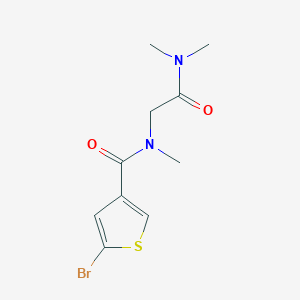
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
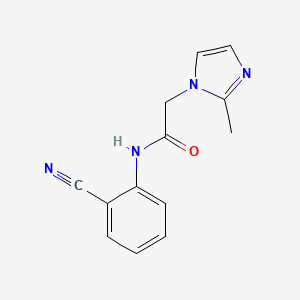
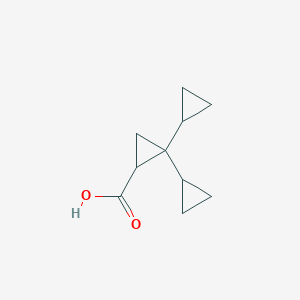
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
